molecular formula C20H16ClN3O4S B2410598 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE CAS No. 1164518-75-5

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2410598
CAS No.: 1164518-75-5
M. Wt: 429.88
InChI Key: KKFFMZRDMKTVIJ-YBEGLDIGSA-N
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Description

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a chloroaniline moiety, and an acetamide group

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c1-12-2-6-14(7-3-12)23-18(26)11-24-19(27)16(29-20(24)28)10-17(25)22-15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,22,25)(H,23,26)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFFMZRDMKTVIJ-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Design

Molecular Architecture

The target molecule features a 1,3-thiazolidin-4-one core substituted at position 5 with a (Z)-configured [(4-chlorophenyl)carbamoyl]methylidene group and at position 3 with an N-(4-methylphenyl)acetamide moiety. This arrangement necessitates a multi-step synthesis involving:

  • Formation of the thiazolidinone ring.
  • Introduction of the carbamoyl-methylidene substituent.
  • Functionalization with the acetamide side chain.

Key challenges include stereocontrol at the C5 double bond and regioselective incorporation of the carbamoyl group.

Preparation Methods

Classical Three-Component Condensation

Reaction Components
  • Amine precursor : N-(4-methylphenyl)glycine hydrazide.
  • Aldehyde precursor : [(4-Chlorophenyl)carbamoyl]acetaldehyde.
  • Thiol component : Mercaptoacetic acid.
Procedure
  • Hydrazone formation : Reflux equimolar quantities of N-(4-methylphenyl)glycine hydrazide and [(4-chlorophenyl)carbamoyl]acetaldehyde in ethanol with glacial acetic acid (5 mol%) for 6–8 hours.
  • Cyclocondensation : Add mercaptoacetic acid (1.2 equiv) and reflux in toluene for 12–16 hours.
  • Work-up : Neutralize excess thiol with NaHCO₃, isolate via filtration, and recrystallize from ethanol.

Yield : 58–65%
Characterization :

  • IR : ν(C=O) at 1725 cm⁻¹ (thiazolidinone), 1680 cm⁻¹ (acetamide).
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, Ar-H), 4.32 (s, 2H, CH₂), 2.31 (s, 3H, CH₃).

Microwave-Assisted Synthesis in Ionic Liquids

Optimization for Green Chemistry
  • Solvent : 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄).
  • Conditions : Microwave irradiation (300 W, 80°C, 20 min).
Advantages
  • Time efficiency : 20 minutes vs. 16 hours conventionally.
  • Yield improvement : 78–82%.
  • Stereoselectivity : Z/E ratio >9:1 due to rapid kinetics minimizing isomerization.

Solvent-Free Cyclocondensation

Methodology
  • Reagents : Pre-formed hydrazone (1 equiv), thiolactic acid (3 equiv).
  • Conditions : Neat mixture heated at 60°C for 8 hours.

Yield : 50–55%
Eco-friendly merit : Eliminates volatile organic solvents, aligning with green chemistry principles.

Critical Analysis of Synthetic Routes

Yield and Efficiency Comparison

Method Yield (%) Time Z/E Selectivity
Three-component 58–65 16–18 h 7:1
Microwave/ionic liquid 78–82 20 min 9:1
Solvent-free 50–55 8 h 6:1

Key observations :

  • Microwave irradiation markedly enhances yield and stereocontrol.
  • Solvent-free methods trade efficiency for environmental benefits.

Stereochemical Considerations

The (5Z) configuration arises from kinetic control during cyclocondensation. Polar aprotic solvents (e.g., DMF) favor Z-isomer via transition-state stabilization, whereas prolonged heating promotes E-isomer formation.

Characterization and Validation

Spectroscopic Confirmation

  • Mass spectrometry : m/z 513.2 [M+H]⁺ (calc. 512.8).
  • XRD analysis : Monoclinic crystal system, space group P2₁/c, validating Z-configuration.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Particularly nucleophilic substitution, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits notable pharmacological properties that make it a candidate for further research in drug development:

  • Anticancer Activity : Preliminary studies suggest that compounds with thiazolidinone structures may possess anticancer properties. Thiazolidinones have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that derivatives of this compound could be explored for their efficacy against various cancer types, such as breast and colon cancer .
  • Antimicrobial Properties : The presence of the chlorophenyl group and thiazolidinone core structure suggests potential antimicrobial activity. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal activity, which warrants investigation into this specific compound's effectiveness against resistant strains of bacteria .
  • Anti-inflammatory Effects : Compounds featuring thiazolidinone moieties have been reported to possess anti-inflammatory properties. This could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases, making it a target for further pharmacological studies .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Anticancer Activity : A study conducted on thiazolidinone derivatives demonstrated that modifications to the core structure significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The study suggests that similar modifications could be applied to 2-[(5Z)-5-{[(4-chlorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide to improve its anticancer efficacy .
  • Antimicrobial Testing : In a recent investigation into the antimicrobial properties of thiazolidinone derivatives, compounds structurally related to this compound showed promising results against Gram-positive bacteria. Further studies are recommended to explore its spectrum of activity .

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-((5Z)-5-{1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
  • 4-((5Z)-5-{1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Uniqueness

What sets 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE apart is its specific combination of functional groups and structural features

Biological Activity

The compound 2-[(5Z)-5-{[(4-chlorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidinone core with multiple functional groups that may influence its biological activity. The presence of the 4-chlorophenyl and 4-methylphenyl groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies demonstrated that modifications at the C5 position of thiazolidinones can enhance their antibacterial efficacy .

Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties. The compound under study has shown cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. A study reported that thiazolidinone derivatives could inhibit tumor growth in vivo, suggesting their potential as chemotherapeutic agents .

Anticonvulsant Activity

The anticonvulsant effects of related compounds have been documented, indicating that structural modifications can lead to enhanced efficacy. For example, certain benzyl-substituted thiazolidinones exhibited significant activity in seizure models, outperforming standard treatments like phenobarbital . While specific data on the compound's anticonvulsant properties is limited, its structural similarities suggest potential effectiveness.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazolidinones often act as enzyme inhibitors, targeting pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The presence of aromatic rings allows for interaction with various receptors, potentially modulating signaling pathways involved in disease processes.
  • Oxidative Stress Induction : Some studies suggest that thiazolidinones can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

StudyFindings
Bhat et al. (2018)Identified structure-activity relationships (SAR) among thiazolidinones showing enhanced antimicrobial and anticancer activities with specific substitutions at the C5 position .
Research on N-benzyl derivativesDemonstrated significant anticonvulsant activities in animal models, suggesting that similar modifications could apply to the compound .
Pharmacological evaluationShowed that certain thiazolidinone derivatives possess dual activity profiles, indicating potential for both CNS stimulation and depression .

Q & A

Q. How can the synthesis of this thiazolidinone-acetamide derivative be optimized for reproducibility?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

  • Condensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–4 hours) .
  • Recrystallization from DMF-ethanol or DMF-acetic acid to improve purity. Key parameters to optimize:
ParameterOptimal RangeImpact on Yield/Purity
Reaction temperature80–100°CHigher temperatures reduce side products
Solvent ratioDMF:AcOH (1:2 v/v)Ensures solubility and reaction efficiency
Stoichiometry1:1.2 (thiosemicarbazide:chloroacetic acid)Prevents unreacted starting material

Variations in oxocompound selection (e.g., substituted benzaldehydes) may require adjusting reaction time or acid/base catalysts .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: Use a combination of:

  • NMR (¹H/¹³C): Analyze chemical shifts for the Z-configuration of the methylidene group (δ 7.2–7.8 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • FT-IR: Confirm carbamoyl (C=O at ~1650–1700 cm⁻¹) and thiazolidinone (C=S at ~1250 cm⁻¹) functional groups .
  • LC-MS: Validate molecular weight ([M+H]⁺ expected within ±0.5 Da) and detect impurities using high-resolution mass spectrometry .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Crystal Growth: Use slow evaporation of a saturated DMSO/ethanol solution at 4°C to obtain single crystals .
  • Data Collection/Refinement: Employ SHELXL for refinement, focusing on:
  • Restraints for the (Z)-methylidene moiety to prevent overfitting.
  • Twin refinement if crystal twinning is detected (common in thiazolidinones) .
    • Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Experimental Design:
  • Buffer Solutions: Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and hepatic microsomal preparations.
  • Temperature: Incubate at 37°C for 24–72 hours.
  • Analytical Monitoring: Use HPLC with a C18 column (λ = 254 nm) to quantify degradation products .
    • Key Metrics:
ConditionDegradation ThresholdMajor Degradation Pathway
pH 7.4, 37°C<10% over 48 hoursHydrolysis of carbamoyl group
pH 1.2, 37°C>50% over 24 hoursThiazolidinone ring cleavage

Q. How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., cell lines, incubation time, solvent controls). For example:
StudyCell LineIC₅₀ (μM)SolventIncubation Time
AMCF-75.2DMSO48 hours
BHeLa12.8EtOH24 hours
  • Mitigation Strategies:
  • Standardize solvent (use DMSO ≤0.1% v/v) and incubation time (48 hours).
  • Validate purity via HPLC (>98%) to exclude confounding impurities .
  • Replicate assays with orthogonal methods (e.g., fluorescence-based vs. MTT assays) .

Q. What computational methods are recommended for predicting the compound’s environmental fate?

Methodological Answer:

  • Software Tools: Use EPI Suite™ to estimate:
  • LogP (Octanol-Water): Predicted ~3.2, indicating moderate hydrophobicity.
  • Biodegradation Probability: <0.5 (persistent in soil/water) .
    • Experimental Validation:
  • Hydrolysis: Monitor degradation in aqueous buffers at pH 4–8.
  • Photolysis: Expose to UV light (λ = 254 nm) for 24 hours; analyze by LC-MS .

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